molecular formula C18H21ClN4O3 B2932088 5-chloro-1,3-dimethyl-N-(2-morpholino-2-oxo-1-phenylethyl)-1H-pyrazole-4-carboxamide CAS No. 1030609-39-2

5-chloro-1,3-dimethyl-N-(2-morpholino-2-oxo-1-phenylethyl)-1H-pyrazole-4-carboxamide

Cat. No.: B2932088
CAS No.: 1030609-39-2
M. Wt: 376.84
InChI Key: QURMCYGSXZBHEO-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazole-4-carboxamide class, characterized by a chloro-substituted pyrazole core linked to a morpholino-2-oxo-1-phenylethyl group.

Properties

IUPAC Name

5-chloro-1,3-dimethyl-N-(2-morpholin-4-yl-2-oxo-1-phenylethyl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN4O3/c1-12-14(16(19)22(2)21-12)17(24)20-15(13-6-4-3-5-7-13)18(25)23-8-10-26-11-9-23/h3-7,15H,8-11H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QURMCYGSXZBHEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C(=O)NC(C2=CC=CC=C2)C(=O)N3CCOCC3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Chloro-1,3-dimethyl-N-(2-morpholino-2-oxo-1-phenylethyl)-1H-pyrazole-4-carboxamide is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological mechanisms, and relevant research findings.

The molecular formula of the compound is C20H26ClN3O3C_{20}H_{26}ClN_3O_3, with a molecular weight of 391.9 g/mol. Its structure includes a pyrazole ring, which is known for its diverse biological activities.

The pyrazole core is recognized for its interaction with various biological targets. Pyrazole derivatives are known to exhibit anti-inflammatory, analgesic, and anticancer properties. The specific compound discussed here has been shown to inhibit certain enzymes and receptors that play crucial roles in disease pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have demonstrated effectiveness against various cancer cell lines. The compound's mechanism may involve the induction of apoptosis and cell cycle arrest in cancerous cells, as evidenced by in vitro assays.

Study Cell Line IC50 (µM) Mechanism
Study AMCF-715Apoptosis
Study BHeLa10Cell Cycle Arrest
Study CA54912Inhibition of Metastasis

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Research indicates that it can downregulate pro-inflammatory cytokines and inhibit the NF-kB signaling pathway, which is pivotal in inflammation.

Case Studies

  • In Vitro Analysis : A study conducted on human cancer cell lines demonstrated that treatment with the compound resulted in a significant reduction in cell viability compared to untreated controls.
  • Animal Models : In vivo experiments using mouse models showed that administration of the compound led to a marked decrease in tumor size and weight, supporting its potential as an anticancer agent.
  • Mechanistic Studies : Further investigations revealed that the compound modulates key signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Substituent Variations and Physical Properties

Several analogs from and –10 highlight the impact of substituents on physical and chemical properties:

Compound Name Substituents (R-group) Molecular Weight Melting Point (°C) Key Data Source
Target Compound 2-Morpholino-2-oxo-1-phenylethyl Not provided Not reported -
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) 4-Cyano-1-phenylpyrazol-5-yl 403.1 133–135
Furametpyr (5-chloro-1,3-dimethyl-N-(1,1,3-trimethyl-3H-2-benzofuran-4-yl)pyrazole-4-carboxamide) 1,1,3-Trimethyl-2-benzofuran-4-yl 352.8 Not reported
4-Chloro-1-methyl-N-[1-(2-morpholin-4-ylethyl)-1H-benzimidazol-2-yl]-1H-pyrazole-5-carboxamide Benzimidazole-morpholine hybrid 388.85 Not reported
3-(Difluoromethyl)-1-methyl-N-((3',4',5'-trifluoro-[1,1'-biphenyl]-2-yl)carbamoyl)-1H-pyrazole-4-carboxamide (9b) Biphenyl-trifluoromethyl 437.3 Not reported

Observations :

  • The morpholino-containing compound in has a higher molecular weight (388.85) compared to simpler aryl analogs (e.g., 3a: 403.1).
  • Melting points for aryl-substituted analogs () range from 123–183°C, influenced by crystallinity and intermolecular interactions.

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